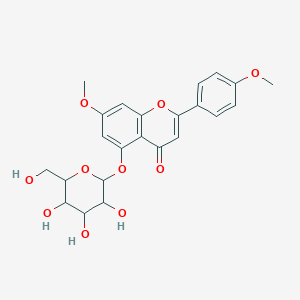

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of substances with significant biochemical and pharmacological properties, extensively studied for their diverse roles in biological systems and chemical synthesis. Its structure is notable for the presence of a benzopyran core, substituted with methoxy and glucopyranosyloxy groups, indicating its potential involvement in natural product chemistry and therapeutic applications.

Synthesis Analysis

The synthesis of related 3,4-dihydropyran derivatives, including methods for enantioselective synthesis, is well documented, highlighting the importance of these compounds as chiral building blocks in bioactive molecule and natural product synthesis. Techniques involve catalytic systems that allow for high control of molecular complexity, demonstrating the versatility of synthetic strategies for such structures (Desimoni, Faita, & Quadrelli, 2018).

Molecular Structure Analysis

Betalains, for instance, offer insight into the complexity and variety of natural compounds with similar core structures. These pigments, derived from betalamic acid, showcase the intricate molecular architecture and the biosynthetic pathways that lead to diverse biological functions (Khan & Giridhar, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 4H-1-Benzopyran-4-one derivatives are influenced by their functional groups, as seen in studies on glucosinolate metabolism in plants. These studies elucidate the enzymatic transformations that these compounds undergo, revealing their chemical versatility and biological significance (Blažević et al., 2019).

Physical Properties Analysis

The physical properties of compounds like 4H-1-Benzopyran-4-one are closely linked to their molecular structure. For instance, benzofuran and benzopyran fused acetals, found in many biologically active natural products, have been subjects of intensive synthesis efforts. These efforts aim to achieve stereoselective methods for constructing such complex skeletons, highlighting the challenges and progress in understanding their physical properties (Chen et al., 2023).

Chemical Properties Analysis

The synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, utilizing substrates like 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, further illustrate the chemical properties of benzopyran derivatives. These compounds demonstrate significant roles in medicinal chemistry, food industry, cosmetics, and chemical industries, showcasing the broad application and functional diversity of benzopyran derivatives (Borah, Dwivedi, & Chowhan, 2021).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

One of the pivotal areas of application for 4H-1-Benzopyran-4-one derivatives is in cancer research. These compounds have demonstrated remarkable tumor specificity and reduced toxicity towards normal cells. For instance, a comprehensive study on various synthesized compounds highlighted that certain 3-styrylchromones and 3-styryl-2H-chromenes showed high tumor specificity with minimal keratinocyte toxicity, suggesting their potential as anticancer drugs with fewer side effects (Sugita et al., 2017). This highlights a promising direction for developing new anticancer therapies that are more tolerable for patients.

Antioxidant and Radical Scavenging Activities

The antioxidant properties of chromones (1-benzopyran-4-ones) and their derivatives have been extensively studied. These compounds are known to neutralize active oxygen species and scavenge free radicals, potentially delaying or inhibiting cellular impairment that leads to diseases. Structural features such as the double bond, a carbonyl group, and specific hydroxyl groups play a crucial role in their radical scavenging activity. This suggests their potential in preventing oxidative stress-related diseases (Yadav et al., 2014).

Neuroprotective Effects

Benzopyran derivatives have also been investigated for their neuroprotective effects. For example, osthole, a naturally occurring compound, has shown a wide range of pharmacological actions including neuroprotection. The mechanisms underlying these effects are related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although the precise pathways remain to be fully elucidated. This indicates the potential of benzopyran derivatives in treating neurodegenerative disorders (Zhang et al., 2015).

Antimicrobial Activity

Benzofuran, a scaffold related to benzopyran, has emerged as a promising structure for designing antimicrobial agents. These compounds have shown efficacy against a variety of microbial pathogens, suggesting their potential in addressing the urgent need for new therapeutic agents to combat antibiotic resistance. This area of research underlines the versatility of benzopyran derivatives in contributing to the development of novel antimicrobial strategies (Hiremathad et al., 2015).

Wirkmechanismus

Target of Action

It is a natural product often used for research related to life sciences .

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

It is known that the compound is soluble in dmso, chloroform, dichloromethane, ethyl acetate, acetone, etc . These solubility properties may impact its bioavailability.

Action Environment

It is known that the compound should be stored at -20°c for long-term storage . This suggests that temperature could be a significant environmental factor affecting the stability of the compound.

Eigenschaften

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFCDQFZXFIBBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-[1-13C]mannose](/img/structure/B1161251.png)